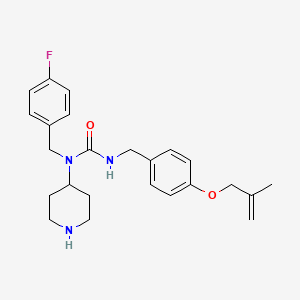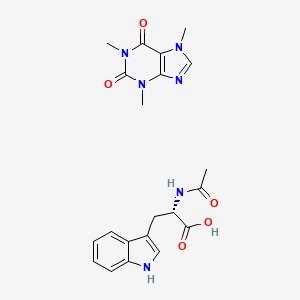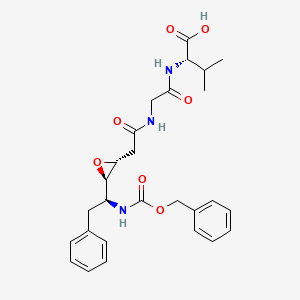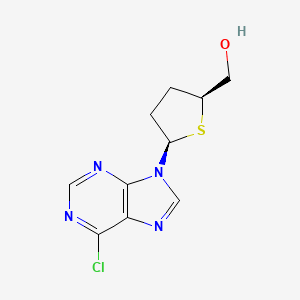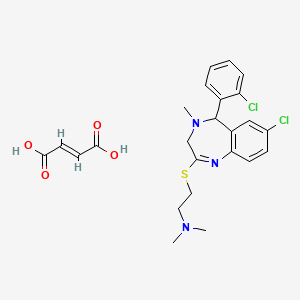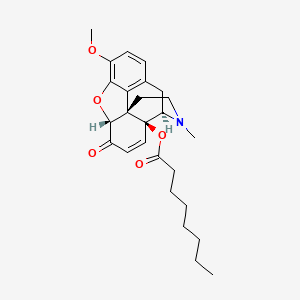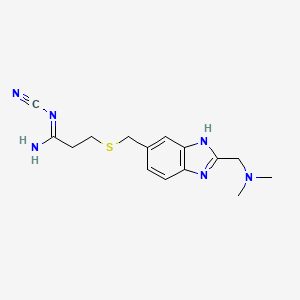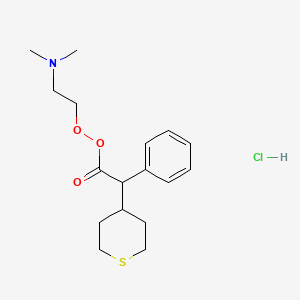
Cyclohexamethylenimine 3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexamethylenimine 3,5-dinitrobenzoate is a chemical compound with the molecular formula C₁₃H₁₇N₃O₆ It is a derivative of benzoic acid and hexamethylenimine, characterized by the presence of nitro groups at the 3 and 5 positions on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexamethylenimine 3,5-dinitrobenzoate typically involves the reaction of 3,5-dinitrobenzoic acid with hexamethylenimine. The process begins with the nitration of benzoic acid to produce 3,5-dinitrobenzoic acid. This is followed by the reaction of 3,5-dinitrobenzoic acid with hexamethylenimine in the presence of a suitable solvent, such as acetone or methanol, under controlled temperature and pH conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and subsequent amine reaction processes. The use of continuous flow reactors and automated systems ensures consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexamethylenimine 3,5-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an appropriate solvent
Major Products:
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of cyclohexamethylenimine 3,5-diaminobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used
Aplicaciones Científicas De Investigación
Cyclohexamethylenimine 3,5-dinitrobenzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism of action of Cyclohexamethylenimine 3,5-dinitrobenzoate involves its interaction with biological molecules, particularly through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can interfere with the synthesis of essential biomolecules, such as proteins and nucleic acids, by binding to key enzymes and disrupting their function .
Comparación Con Compuestos Similares
Cyclohexamethylenimine 3,5-dinitrobenzoate can be compared with other nitrobenzoate derivatives, such as:
- Methyl 3,5-dinitrobenzoate
- Ethyl 3,5-dinitrobenzoate
- Propyl 3,5-dinitrobenzoate
Uniqueness: this compound is unique due to the presence of the hexamethylenimine moiety, which imparts distinct chemical and biological properties compared to other nitrobenzoate derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry .
Propiedades
Número CAS |
7270-75-9 |
|---|---|
Fórmula molecular |
C13H17N3O6 |
Peso molecular |
311.29 g/mol |
Nombre IUPAC |
azepane;3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C7H4N2O6.C6H13N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2-4-6-7-5-3-1/h1-3H,(H,10,11);7H,1-6H2 |
Clave InChI |
QSDQBPFMAVYUTI-UHFFFAOYSA-N |
SMILES canónico |
C1CCCNCC1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



